molecular formula C23H24N2O5 B2782143 4-(1-(3'-Methoxy-[1,1'-biphenyl]-4-carbonyl)piperidin-4-yl)morpholine-3,5-dione CAS No. 2034390-09-3

4-(1-(3'-Methoxy-[1,1'-biphenyl]-4-carbonyl)piperidin-4-yl)morpholine-3,5-dione

Cat. No.: B2782143
CAS No.: 2034390-09-3
M. Wt: 408.454
InChI Key: QXSWKRBJOVPXQL-UHFFFAOYSA-N
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Description

The compound appears to contain several functional groups, including a methoxy group, a carbonyl group, a piperidine ring, and a morpholine ring . These functional groups suggest that the compound could have interesting chemical properties and potential uses in various fields.


Molecular Structure Analysis

The compound contains a piperidine ring and a morpholine ring, which are both six-membered rings containing one nitrogen atom . The presence of these rings could influence the compound’s reactivity and physical properties.


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups and molecular structure. For example, the presence of the methoxy group could increase the compound’s solubility in organic solvents .

Scientific Research Applications

Synthesis and Antimicrobial Activities

The compound is involved in the synthesis of novel derivatives with antimicrobial properties. For instance, the synthesis of various triazole derivatives and their evaluation for antimicrobial activities have been a significant area of research. These compounds have shown to possess good to moderate activities against test microorganisms, indicating their potential in developing new antimicrobial agents (Bektaş et al., 2010).

Heterocyclic Enaminonitriles

Research into heterocyclic enaminonitriles, particularly the preparation of dihydrothiophenium derivatives and their recyclization with bases, highlights the compound's role in generating novel chemical structures. This area of study underscores the compound's utility in organic synthesis, contributing to the development of new heterocyclic compounds with potential applications in various fields of chemistry (Yamagata et al., 1993).

Conformational Studies

The compound's structure has been analyzed in conformational studies to understand the steric interactions and conformer populations. Such research provides insights into the molecule's behavior in different environments, which is crucial for designing compounds with specific properties and activities (Fulea & Krueger, 1977).

Synthesis of Spiroheterocycles

In the synthesis of spiroheterocycles, the compound has been utilized to introduce useful groups like pyridyl and morpholinyl into product structures. This research demonstrates the compound's versatility in organic synthesis, enabling the development of compounds with complex and biologically relevant structures (Gao et al., 2017).

Fluorescent Ligands for Receptors

The compound has been used in the synthesis of "long-chain" 1-(2-methoxyphenyl)piperazine derivatives containing environment-sensitive fluorescent moieties. These compounds have shown high receptor affinity and fluorescence properties, indicating their potential use in visualizing receptors in biological systems (Lacivita et al., 2009).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, if the compound were a drug, its mechanism of action could involve binding to a specific receptor or enzyme in the body .

Properties

IUPAC Name

4-[1-[4-(3-methoxyphenyl)benzoyl]piperidin-4-yl]morpholine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O5/c1-29-20-4-2-3-18(13-20)16-5-7-17(8-6-16)23(28)24-11-9-19(10-12-24)25-21(26)14-30-15-22(25)27/h2-8,13,19H,9-12,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXSWKRBJOVPXQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC=C(C=C2)C(=O)N3CCC(CC3)N4C(=O)COCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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